molecular formula C10H18O B14449282 1-Decyn-3-ol, (3S)- CAS No. 74867-42-8

1-Decyn-3-ol, (3S)-

Cat. No.: B14449282
CAS No.: 74867-42-8
M. Wt: 154.25 g/mol
InChI Key: DQBUGZRLSSLUKC-SNVBAGLBSA-N
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Description

1-Decyn-3-ol, (3S)- is an organic compound with the molecular formula C10H18O. It is a primary homo-propargylic alcohol derivative, characterized by the presence of a triple bond between the third and fourth carbon atoms in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Decyn-3-ol, (3S)- can be synthesized through the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The process involves the following steps:

    Preparation of Lithium Amide: Lithium is dissolved in 1,3-diaminopropane at room temperature, followed by heating at 70°C until a white suspension of lithium amide is formed.

    Addition of Potassium tert-Butoxide: Potassium tert-butoxide is added to the mixture, resulting in a pale yellow solution.

    Isomerization: 2-decyn-1-ol is added to the solution, leading to the formation of 1-Decyn-3-ol, (3S)-.

Industrial Production Methods

Industrial production methods for 1-Decyn-3-ol, (3S)- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Decyn-3-ol, (3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lindlar catalyst is used for semi-hydrogenation.

    Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: cis-3-decen-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Decyn-3-ol, (3S)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Decyn-3-ol, (3S)- involves its interaction with specific molecular targets and pathways. For instance, during semi-hydrogenation, the compound interacts with the Lindlar catalyst, leading to the selective formation of cis-3-decen-1-ol . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Decyn-3-ol, (3S)- is unique due to its specific stereochemistry and the position of the triple bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

CAS No.

74867-42-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3S)-dec-1-yn-3-ol

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m1/s1

InChI Key

DQBUGZRLSSLUKC-SNVBAGLBSA-N

Isomeric SMILES

CCCCCCC[C@@H](C#C)O

Canonical SMILES

CCCCCCCC(C#C)O

Origin of Product

United States

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